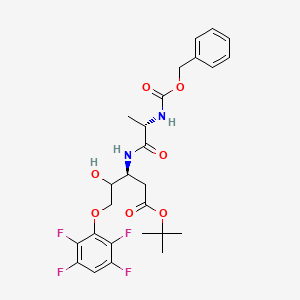

(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate

Beschreibung

This compound is a structurally complex tert-butyl ester featuring a pentanoate backbone with multiple functional groups:

- A tert-butyl ester at the 3S position, providing steric bulk and stability.

- A (S)-2-(((benzyloxy)carbonyl)amino)propanamido side chain at the 3-position, which includes a benzyloxycarbonyl (Cbz)-protected amino group, commonly used in peptide synthesis to prevent undesired side reactions .

- A 2,3,5,6-tetrafluorophenoxy substituent at the 5-position, which enhances lipophilicity and may influence bioactivity through fluorophilic interactions .

Eigenschaften

Molekularformel |

C26H30F4N2O7 |

|---|---|

Molekulargewicht |

558.5 g/mol |

IUPAC-Name |

tert-butyl (3S)-4-hydroxy-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate |

InChI |

InChI=1S/C26H30F4N2O7/c1-14(31-25(36)38-12-15-8-6-5-7-9-15)24(35)32-18(11-20(34)39-26(2,3)4)19(33)13-37-23-21(29)16(27)10-17(28)22(23)30/h5-10,14,18-19,33H,11-13H2,1-4H3,(H,31,36)(H,32,35)/t14-,18-,19?/m0/s1 |

InChI-Schlüssel |

ACTKTORWOBQIBN-ZWSMLAFMSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” typically involves multi-step organic synthesis. Key steps may include:

Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the amide bond: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond.

Introduction of the hydroxy group: The hydroxy group is introduced through selective reduction or hydrolysis reactions.

Attachment of the tetrafluorophenoxy group: The tetrafluorophenoxy group is introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, coatings, or catalysts.

Wirkmechanismus

The mechanism of action of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents and functional groups. Key comparisons are summarized in Table 1.

Compound 92c (from )

- Structure : Features a naphthalen-2-yl group, tetrazol-5-yl moiety, and trifluoromethoxy phenyl substituent.

- Key Differences: Replaces the tetrafluorophenoxy group with a trifluoromethoxy phenyl group and incorporates a tetrazole ring.

- Bioactivity : Acts as a selective inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction, highlighting the role of fluorinated aryl groups in enhancing binding affinity .

Compound 3p (from )

- Structure: Contains a benzofuran-derived acetamido group and a Cbz-protected amino acid side chain.

- Key Differences: Lacks the tetrafluorophenoxy group but retains the tert-butyl ester and Cbz-protected amino motif.

- Synthesis : Prepared via flash chromatography and characterized by NMR, suggesting analogous synthetic routes for the target compound .

(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate (from )

- Structure: Simpler tert-butyl ester with an amino-hydroxy-phenyl motif.

- Applications : Serves as a chiral building block in peptide synthesis, underscoring the versatility of tert-butyl esters in organic chemistry .

(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (from )

- Structure: Includes a tert-butoxycarbonyl (Boc)-protected methylamino group and a hydroxy acid.

- Key Differences: Smaller molecular weight (233.26 g/mol) and lacks the extended pentanoate backbone or fluorinated substituents.

Table 1: Structural and Functional Comparison of Analogous Compounds

Biologische Aktivität

The compound (3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate is a synthetic organic molecule with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C26H30F4N2O7 |

| Molecular Weight | 558.5 g/mol |

| IUPAC Name | tert-butyl (3S)-4-hydroxy-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate |

| InChI | InChI=1S/C26H30F4N2O7/c1-14(31-25(36)38-12-15-8-6-5-7-9-15)24(35)32-18(11-20(34)39-26(2,3)4)19(33)13-37-23-21(29)16(27)10-17(28)22(23)30/h5-10,14,18-19,33H,11-13H2,1-4H3,(H,31,36)(H,32,35)/t14-,18-,19?/m0/s1 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the tetrafluorophenoxy group enhances its lipophilicity and may facilitate membrane permeability. This property is crucial for its potential role as an enzyme inhibitor or receptor modulator.

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their function. For instance, similar compounds have been shown to inhibit proteases or kinases by blocking substrate access.

- Receptor Modulation : The structural features suggest potential interactions with various receptors involved in signaling pathways relevant to inflammation or cancer.

Antimicrobial Activity

Research indicates that compounds structurally related to (3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate exhibit significant antimicrobial properties. For example:

- Study Results : A study demonstrated that derivatives with similar amide linkages showed enhanced potency against E. coli and Staphylococcus aureus, indicating a possible application in antibiotic development .

Anti-inflammatory Potential

The compound's hydroxy and amine groups suggest potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Similar Compounds

-

(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-phenoxypentanoate

- Lacks the tetrafluorophenoxy group.

- Demonstrated lower potency in enzyme inhibition assays.

-

(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5-trifluorophenoxy)pentanoate

- Contains one less fluorine atom.

- Exhibited reduced lipophilicity and lower membrane permeability compared to the tetrafluorophenoxy variant.

Case Studies

- Case Study on Antimicrobial Potency : A recent study explored the effects of various acyl derivatives on the antimicrobial activity of clarithromycin. The results indicated that compounds similar to (3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate significantly enhanced the efficacy of existing antibiotics .

- Anti-inflammatory Response in Animal Models : Another study assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in inflammation markers when treated with these compounds .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step coupling reactions using protected amino acid derivatives. For example, tert-butyl-protected intermediates are reacted with benzyloxy carbonyl (Cbz)-protected amines under activating conditions. Key steps include:

- Coupling : Use of coupling agents like EDC·HCl and HOBt·H₂O in solvents such as THF or DCM, with base (e.g., triethylamine) to facilitate amide bond formation .

- Protection/Deprotection : The tert-butyl and Cbz groups are retained during synthesis to prevent undesired side reactions .

- Purification : Flash chromatography or preparative HPLC is employed to isolate the product, yielding ~60% in optimized protocols .

Example Protocol : React tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate with methyl 2-acetamidoacrylate in THF at 85°C for 60 hours, followed by flash chromatography .

Q. How is the compound characterized post-synthesis?

Advanced analytical techniques are critical:

- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional group integrity (e.g., tert-butyl at δ ~1.4 ppm, Cbz carbonyl at δ ~155 ppm) .

- HPLC : Purity (>95%) is verified via reverse-phase chromatography, with retention times compared to standards .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₄F₄N₂O₈: 633.23) .

Q. What is the role of the tetrafluorophenoxy group in this compound?

The 2,3,5,6-tetrafluorophenoxy moiety enhances lipophilicity and metabolic stability, making the compound suitable for probing enzyme-substrate interactions (e.g., protease inhibition studies) . Fluorine’s electron-withdrawing effects also influence electronic properties of adjacent functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.